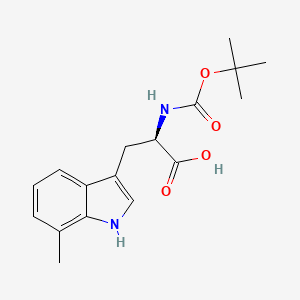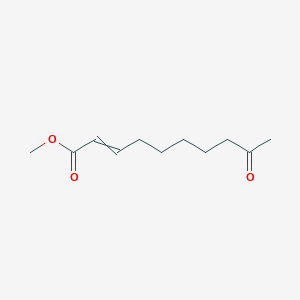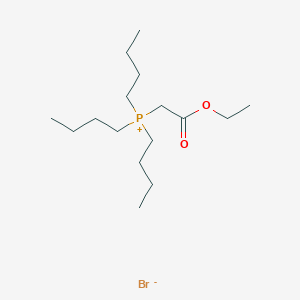
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is a chemical compound with the molecular formula C9H14N2O2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure. This compound is often used in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.
化学反应分析
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions often result in the formation of new spirocyclic compounds with varying functional groups.
科学研究应用
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,3-Diazaspiro(4.5)decane-2,4-dione
- 1,3-Diazaspiro(5.5)undecane-2,4-dione
- 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(4-morpholinylmethyl)-
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is unique due to its specific spirocyclic structure and the presence of an acetyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
718-69-4 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
1-acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-10(16)12-9(15)11(13)6-4-2-3-5-7-11/h2-7H2,1H3,(H,12,15,16) |
InChI 键 |
GXDCUEJMKJVHSB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


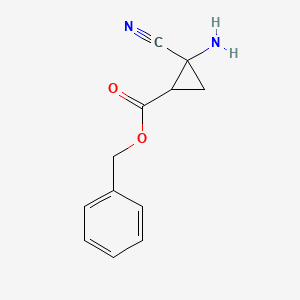
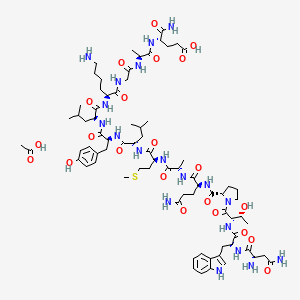
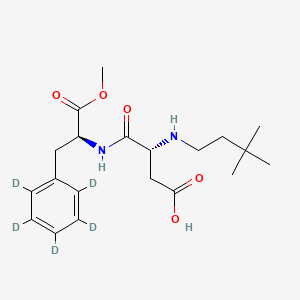

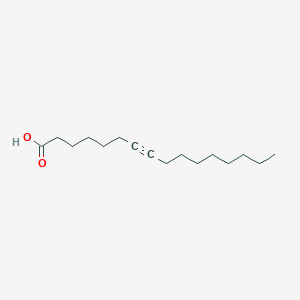
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

